molecular formula C17H16ClFN2O3S B3018438 3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide CAS No. 922105-19-9

3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide

Cat. No. B3018438
CAS RN: 922105-19-9
M. Wt: 382.83
InChI Key: GNGFJELAANFHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H16ClFN2O3S and its molecular weight is 382.83. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A study involving a similar compound, 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide, demonstrated significant antimicrobial activity against various strains of bacteria and fungi. This suggests potential applications in combating microbial infections and developing new antimicrobial agents (Vanparia et al., 2010).

Synthesis of Fluorinated Isoquinolines and Quinolines

Research into the synthesis of fluorinated isoquinolines and quinolines, including compounds similar to the one , has been conducted. These synthesized compounds could potentially be used in various scientific fields, including material science and pharmacology (Ichikawa et al., 2006).

Development of Fluorophores

The synthesis and study of related compounds have been explored for the development of specific fluorophores. These fluorophores are useful in biochemical and medical research for studying biological systems, including their potential application in imaging and diagnostics (Kimber et al., 2003).

Anticancer and Anti-HIV Evaluation

Compounds similar to the one have been synthesized and evaluated for their anticancer and anti-HIV activities. This indicates a potential application in the development of new therapeutic agents for treating cancer and HIV (Pomarnacka & Kornicka, 2001).

properties

IUPAC Name

3-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3S/c1-2-21-16-7-4-12(9-11(16)3-8-17(21)22)20-25(23,24)13-5-6-15(19)14(18)10-13/h4-7,9-10,20H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGFJELAANFHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide

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